Piperocaine hydrochloride

Description

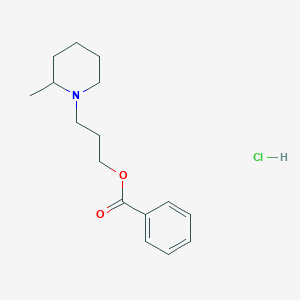

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGQNYQJIUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32248-37-6 (Parent) | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046709 | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24561-10-2, 533-28-8 | |

| Record name | Piperocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24561-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024561102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-METHYLPIPERIDINO)-PROPYL BENZOATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RH0XR1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Genesis of Local Anesthetic Agents

Pre-Cocaine Anesthetic Modalities and Early Pain Management Concepts

Before the advent of modern local anesthesia, a variety of methods were employed to manage pain during medical procedures. Ancient civilizations utilized rudimentary techniques such as nerve compression, where pressure was applied to major nerve trunks to induce temporary numbness in a limb. ijhns.com For instance, the ancient Egyptians documented methods of compressing peripheral nerves over 4,500 years ago. ijhns.com Other early approaches included the application of cold, in the form of ice or cold water, to reduce sensation. ijhns.com

Herbal remedies also played a significant role in early pain management. ijhns.comtulsaprecisiondental.com Writings from ancient Greece, including Homer's Iliad, describe the use of plant-based substances to alleviate pain. ijhns.com Narcotics like opium and other substances such as henbane and alcohol were commonly used to dull sensation, though their effects were often unpredictable and carried significant risks, including addiction. tulsaprecisiondental.comkronquistdental.com Some cultures even experimented with using the electrical discharges from fish like the Torpedo ray for pain control. ijhns.com These early methods, while primitive by today's standards, represent the foundational efforts in the ongoing quest to control localized pain.

The Emergence of Cocaine as a Local Anesthetic and its Associated Challenges

The history of local anesthesia took a significant turn with the isolation of cocaine from coca leaves in the 19th century. brieflands.com While the pain-relieving properties of chewing coca leaves had been known for centuries by indigenous peoples in South America, it was not until 1884 that cocaine was formally introduced into clinical practice as a local anesthetic. brieflands.comnih.gov Austrian ophthalmologist Karl Koller is credited with first demonstrating its efficacy for topical anesthesia in eye surgery. globalmedicine.co.ukhagley.orgmdpi.com That same year, William Halsted used cocaine for a nerve block to perform dental surgery without pain. tulsaprecisiondental.combrieflands.com

Cocaine's ability to block nerve conduction and produce a localized loss of sensation was revolutionary. mayoclinic.orgdrugs.com It also possessed vasoconstrictive properties, which helped to reduce bleeding during surgical procedures. nih.govhealthline.com However, the widespread use of cocaine soon revealed its significant drawbacks. A primary concern was its high potential for psychological dependence and abuse. mayoclinic.orgdrugs.com Additionally, cocaine was associated with systemic toxicity, and improper dosing could lead to severe and even fatal adverse effects. brieflands.commayoclinic.org These challenges spurred the scientific community to search for safer, synthetic alternatives that could replicate cocaine's anesthetic effects without its dangerous properties. brieflands.com

The Development of Synthetic Local Anesthetics and Piperocaine (B86926) Hydrochloride's Introduction

The quest for a safer alternative to cocaine led to the development of synthetic local anesthetics. A major breakthrough came in 1904 with the synthesis of procaine (B135) by Alfred Einhorn, which was marketed under the trade name Novocaine. ijhns.commdpi.comwikipedia.org Procaine, an ester-based anesthetic, was significantly less toxic and non-addictive compared to cocaine. ijhns.commdpi.com However, it had a shorter duration of action and was a vasodilator, requiring the addition of a vasoconstrictor like epinephrine (B1671497) to prolong its effect. ijhns.com

Following the development of procaine, chemists began to synthesize a variety of other local anesthetic agents. Piperocaine, also known as Metycaine, was one such compound developed in the 1920s. wikipedia.org It is an ester-type local anesthetic that was used for infiltration and nerve block anesthesia. wikipedia.orgontosight.ai Piperocaine hydrochloride, the salt form of the drug, is a white crystalline powder soluble in water. ncats.io Its mechanism of action, like other local anesthetics, involves blocking sodium channels in nerve fibers, thereby preventing the transmission of pain signals. ontosight.aiontosight.ai

The development of piperocaine and other synthetic anesthetics marked a significant step forward in providing clinicians with a broader range of options for local pain control, each with its own unique properties and applications.

Evolution of Chemical Structures in Local Anesthesia Research

The development of synthetic local anesthetics was initially a process of trial and error, but it evolved into a more rational approach based on understanding the relationship between chemical structure and anesthetic activity. mdpi.com Researchers identified that the basic structure of most local anesthetics consists of three key components: a lipophilic (fat-soluble) aromatic ring, a hydrophilic (water-soluble) amine group, and an intermediate chain that links them, which can be either an ester or an amide. nih.govmedscape.comjove.com

This fundamental structure allows for a wide range of modifications to alter the drug's properties. The lipophilic aromatic ring is crucial for the anesthetic's ability to penetrate the nerve membrane, which is primarily composed of lipids. medscape.com The hydrophilic amine end is important for the molecule's solubility and interaction with the receptor site inside the nerve cell. medscape.com The nature of the intermediate chain—either an ester or an amide—determines how the drug is metabolized in the body. medscape.com

Ester-linked anesthetics , such as cocaine, procaine, and piperocaine, are generally metabolized by enzymes in the plasma. medscape.comnysora.com

Amide-linked anesthetics , such as lidocaine (B1675312) (developed in 1943), are typically metabolized in the liver. wikipedia.orgmedscape.com

This understanding of the structure-activity relationship (SAR) has allowed chemists to design new local anesthetics with specific characteristics, such as faster onset, longer duration of action, and improved safety profiles. nih.gov For example, increasing the lipid solubility of a local anesthetic generally increases its potency. medscape.com The evolution of these chemical structures continues to be an active area of research, aiming to develop even more effective and targeted pain relief agents. nih.gov

Molecular and Cellular Pharmacology of Piperocaine Hydrochloride

Mechanisms of Action: Voltage-Gated Sodium Channel Interaction

The principal mechanism of action for piperocaine (B86926) hydrochloride, like other local anesthetics, is the blockade of voltage-gated sodium channels. vulcanchem.comnih.gov These channels are critical for the initiation and propagation of action potentials in neurons. nih.gov

Inhibition of Neuronal Sodium Ion Influx

Piperocaine hydrochloride effectively inhibits the influx of sodium ions through voltage-gated sodium channels located on neuronal cell membranes. ontosight.ai By binding to these channels, the drug obstructs the pathway for sodium ions, a process essential for the depolarization of the neuronal membrane. ontosight.aiontosight.ai This blockade prevents the generation of an action potential, the fundamental signal for nerve impulse transmission. In vitro studies have confirmed that piperocaine can significantly reduce neuronal excitability in cultured neurons.

Modulation of Nerve Impulse Initiation and Conduction

By inhibiting the influx of sodium ions, piperocaine hydrochloride directly modulates the initiation and conduction of nerve impulses. nih.gov The prevention of depolarization at the site of application means that a nerve impulse cannot be generated. ontosight.ai Furthermore, the propagation of any existing action potential along the nerve fiber is halted as the wave of depolarization cannot move past the region where the sodium channels are blocked. This interruption of nerve signal transmission results in a localized loss of sensation. ontosight.ai

Interactions with Neurotransmitter Systems

Beyond its effects on ion channels, piperocaine hydrochloride also interacts with certain neurotransmitter systems, a characteristic that distinguishes it from some other local anesthetics like procaine (B135) and tetracaine.

Insights into Cellular Signaling Pathways

The interaction of piperocaine with various receptors and ion channels implies an influence on intracellular signaling pathways. For example, the modulation of the acetylcholine (B1216132) receptor-ion channel can affect downstream signaling events. While direct and detailed research on piperocaine's specific impact on the full spectrum of cellular signaling pathways is not extensively documented in the provided results, the inhibition of dopamine (B1211576) receptors suggests a potential to modulate pathways regulated by this neurotransmitter. ncats.io Research on the related compound piperine (B192125) (from black pepper, not to be confused with piperocaine) has shown it can regulate signaling pathways associated with inflammation, such as the MAPK pathway, by modulating the expression of ERK and p38. nih.gov While not directly about piperocaine, this highlights the potential for similar complex intracellular effects.

Investigation of Alpha-1-Proteinase Inhibitor Properties

Piperocaine hydrochloride has been identified as an inhibitor of alpha-1-proteinase. ncats.ionih.govdrugbank.com This characteristic positions the compound within a class of substances that can modulate the activity of key physiological and pathological processes. Alpha-1-proteinase, also known as alpha-1-antitrypsin (AAT), is a primary serine protease inhibitor (serpin) in humans. amazonaws.commdpi.com Its main function is to protect tissues from damage caused by proteases, particularly neutrophil elastase, which is released during inflammatory responses. mdpi.comnih.gov

The inhibitory action of substances on alpha-1-proteinase is a significant area of research, as dysregulation of this protein is associated with certain disease states. While piperocaine hydrochloride is known to possess this inhibitory property, detailed quantitative data, such as IC50 or Ki values, which would specify the concentration required for 50% inhibition or the binding affinity to the enzyme, respectively, are not extensively documented in publicly available scientific literature.

Structure Activity Relationship Sar Studies of Piperocaine Hydrochloride and Analogues

Elucidation of Essential Structural Moieties for Anesthetic Activity

The archetypal local anesthetic molecule, including piperocaine (B86926), is comprised of three fundamental components: a lipophilic aromatic ring, an intermediate connecting chain, and a hydrophilic amine group. The interplay and balance between these moieties are critical for the drug to effectively reach its site of action, the voltage-gated sodium channels within the nerve membrane, and exert its anesthetic effect.

Role of the Lipophilic Aromatic Ring

The aromatic ring, typically a substituted benzene (B151609) ring in the case of piperocaine and its analogues, is the primary determinant of the molecule's lipophilicity (fat-solubility). This property is paramount for the anesthetic to partition into the lipid-rich nerve membrane and access the sodium channels. Generally, an increase in the lipophilicity of the aromatic portion correlates with an enhanced anesthetic potency. The benzoyl group of piperocaine is a crucial element for its local anesthetic effect. The aromatic nature of this ring allows for effective interaction with the hydrophobic regions of the sodium channel receptor.

Contribution of the Hydrophilic Amine Group

The tertiary amine group at the other end of the molecule is the hydrophilic (water-soluble) component. This group is essential for the molecule to exist in a water-soluble salt form, such as piperocaine hydrochloride, allowing for its formulation and administration as an injectable solution. In the physiological environment, an equilibrium exists between the protonated, charged (cationic) form and the uncharged (base) form of the amine. The uncharged base is more lipophilic and is the form that readily crosses the nerve membrane. Once inside the nerve cell (axoplasm), the molecule re-equilibrates, and it is the charged cationic form that is believed to bind to the sodium channel receptor from the inside, blocking the influx of sodium ions and thereby preventing nerve impulse transmission. The nature of the substituents on the amine nitrogen can influence the pKa of the molecule, which in turn affects the onset of action.

Impact of Substituent Modifications on Anesthetic Potency

Systematic modifications of the piperocaine structure have provided deeper insights into the specific contributions of different substituents to its anesthetic profile. These studies are crucial for the rational design of new local anesthetics with improved potency and a more favorable therapeutic index.

Analysis of Aromatic Ring Substituents

Alterations to the substituents on the aromatic ring can significantly impact anesthetic potency, primarily by modifying the electronic properties and lipophilicity of the molecule.

| Modification to Aromatic Ring | Effect on Anesthetic Potency |

| Introduction of Electron-Donating Groups (e.g., -NH2, -OR) | Generally increases potency. These groups can increase the electron density on the carbonyl oxygen of the ester, potentially enhancing its interaction with the receptor site. |

| Introduction of Electron-Withdrawing Groups (e.g., -NO2) | Can have variable effects. While they may decrease the basicity of the aromatic ring, their impact on overall potency depends on the balance of electronic and hydrophobic contributions. |

| Alkoxy Substitution | Increasing the length of the alkoxy chain can lead to a significant increase in anesthetic potency due to enhanced lipophilicity. |

This table provides a generalized summary of the effects of aromatic ring substituents on the anesthetic potency of benzoic acid ester local anesthetics, including analogues of piperocaine.

Alterations in the Piperidine (B6355638) Ring and Associated Side Chains

Studies on piperidine derivatives have shown that the nature of the substituent on the piperidine nitrogen is crucial. For instance, increasing the alkyl chain length on the nitrogen can enhance lipid solubility and, consequently, anesthetic potency. The piperidine ring itself is an important component in the molecular structure of several widely used local anesthetics.

Furthermore, research into fluorinated ethynylpiperidine derivatives has demonstrated that the introduction of a fluorine atom can increase bioavailability, metabolic stability, and lipophilicity, leading to a more pronounced and prolonged local anesthetic effect. Molecular docking studies have confirmed a higher binding affinity of these modified piperidines with sodium channel macromolecules.

| Compound | Modification | Reported Anesthetic Activity |

| Piperocaine | 2-methylpiperidine (B94953) group | Standard local anesthetic activity |

| Analogue with N-ethyl group | Replacement of N-propyl with N-ethyl | Generally, a slight decrease in potency compared to the propyl or butyl analogues. |

| Analogue with N-butyl group | Replacement of N-propyl with N-butyl | Increased lipophilicity often leads to higher potency and longer duration of action. |

| Fluorinated ethynylpiperidine derivative | Introduction of a fluorine atom and an ethynyl (B1212043) group | Higher and more prolonged local anesthetic activity compared to reference compounds. |

This table presents a qualitative comparison of the anesthetic activity of piperocaine and hypothetical or studied analogues with modifications on the piperidine ring and its side chains, based on general principles of local anesthetic SAR and specific findings in related piperidine derivatives.

Computational Methodologies in SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for piperocaine hydrochloride and its analogues has been significantly advanced by the integration of computational methodologies. These in silico approaches allow for the prediction of pharmacological activity and the elucidation of molecular interactions that govern the efficacy of local anesthetics. clinmedkaz.orgnih.gov By modeling the behavior of molecules at the atomic level, researchers can identify potential biological targets, predict a compound's activity spectrum, and refine chemical structures to enhance desired properties before undertaking extensive laboratory synthesis and testing. clinmedkaz.orgnih.gov This computational-first approach accelerates the drug discovery process, making it more efficient and targeted. For piperidine derivatives, which form the structural core of many local anesthetics including piperocaine, in silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed to forecast potential pharmacological effects, ranging from local anesthetic and antiarrhythmic actions to applications in treating central nervous system diseases. clinmedkaz.orgresearchgate.net

Molecular Docking Investigations of Receptor Binding

Molecular docking is a computational technique central to drug design, used to predict the preferred orientation and binding affinity of a molecule to a specific protein target. nih.govnih.gov For local anesthetics such as piperocaine and its analogues, the primary molecular target is the voltage-gated sodium channel (Nav). nih.govnih.gov By blocking these channels in the neuronal membrane, local anesthetics prevent the propagation of action potentials, thereby producing a numbing effect.

Molecular docking simulations have been instrumental in understanding how piperidine-based anesthetics interact with the inner pore of these sodium channels. nih.govscielo.br Studies on newly synthesized piperidine derivatives, such as the compounds designated LAS-286 and LAS-294, have confirmed a high binding affinity for Nav1.4 and Nav1.5 channel isoforms, which are crucial in skeletal muscle and cardiac tissue, respectively. scielo.brscielo.br The docking results for these piperocaine analogues revealed binding energies that were more favorable than that of the widely used local anesthetic, lidocaine (B1675312). scielo.br

Analysis of the docked poses shows specific molecular interactions that stabilize the ligand-receptor complex. For instance, the benzene ring of the piperidine derivative LAS-294 was found to form a Pi-Pi T-shaped bond with the amino acid residue Phenylalanine (PHE A:1586) and an alkyl bond with Valine (VAL A:1589) within the active site of the Nav1.4 channel. scielo.br These interactions, primarily driven by van der Waals forces, position the charged alkylamino head of the anesthetic molecule to create an electrostatic barrier that impedes sodium ion permeation. nih.gov This detailed molecular insight helps to explain the anesthetic mechanism at a structural level and guides the design of new analogues with improved binding and, consequently, enhanced potency. scielo.br

| Compound | Binding Energy with Nav1.4 (kcal/mol) | Binding Energy with Nav1.5 (kcal/mol) |

| Lidocaine | -5.9 | -6.4 |

| LAS-286 | -7.2 | -7.2 |

| LAS-294 | -7.3 | -7.0 |

This table presents the binding energies of two piperidine derivative local anesthetics (LAS-286 and LAS-294) compared to the reference drug Lidocaine when docked with voltage-gated sodium channel isoforms Nav1.4 and Nav1.5. Lower binding energy values indicate a higher binding affinity. Data sourced from a 2024 study on fluorinated ethynylpiperidine derivatives. scielo.br

In Silico Predictive Modeling for Anesthetic Activity

In silico predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful framework for estimating the biological activity of novel compounds based on their chemical structure. nih.gov These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their anesthetic potency. For piperidine-based local anesthetics, SAR studies have revealed key structural features that determine activity. nih.govnih.gov

The general structure of these anesthetics consists of a lipophilic aromatic ring, an intermediate chain (often an ester or amide), and a hydrophilic amine group. nih.gov Modifications to each of these parts can significantly impact anesthetic effect. Research on alkynylpiperidine derivatives has shown that the nature of the acyl group is important, with benzoates often demonstrating greater activity than propionates. researchgate.net Furthermore, the presence of specific substituents on the aromatic ring, such as o-methyl groups, has been associated with the best biological activity in some series. nih.gov QSAR models have quantified these relationships, indicating that properties such as a molecule's polarizability, polarity, and hydrogen bonding capabilities have a significant positive effect on its local anesthetic activity. nih.gov

In vivo experiments with novel piperidine derivatives often validate the predictions made by these in silico models. mdpi.com For example, compounds predicted to have high anesthetic potential by programs like PASS have subsequently shown superior performance in infiltration and conduction anesthesia models when compared to reference drugs like procaine (B135), lidocaine, and trimecaine. researchgate.netscielo.br One derivative, LAS-286, was found to have a full anesthesia duration 2.6 times longer than lidocaine and 4 times longer than procaine. scielo.br Another study noted that elongating the alkyl chain at the nitrogen atom of the piperidine ring led to a significant increase in activity. mdpi.com This synergy between predictive modeling and experimental validation is crucial for the rational design of new local anesthetics with optimized efficacy. mdpi.commdpi.com

| Compound/Analogue | Anesthetic Activity Comparison | Key Structural Feature |

| LAS-286 | Duration of full anesthesia 2.6x longer than Lidocaine and 4x longer than Procaine. scielo.br | Fluorinated ethynylpiperidine derivative. scielo.br |

| LAS-294 | Duration of full anesthesia exceeded Trimecaine by 15 minutes. scielo.br | Fluorinated ethynylpiperidine derivative. scielo.br |

| 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine (inclusion complex) | 2x better for infiltration anesthesia than its salt form. mdpi.com | β-cyclodextrin inclusion complex of a benzoyl-piperidine ester. mdpi.com |

| Ester of 4-(octyn-1-yl)piperidol-1-propionic acid | Most active among a series of alkynylpiperidine derivatives studied. researchgate.net | Propionate ester with an octynyl substituent on the piperidine ring. researchgate.net |

This table summarizes the enhanced anesthetic activity of several piperocaine analogues from recent research, highlighting the significant improvements over standard local anesthetics. The data underscores the success of structural modifications guided by SAR principles. researchgate.netscielo.brmdpi.com

Synthetic Methodologies and Chemical Derivatization for Piperocaine Hydrochloride Research

Historical and Contemporary Synthesis Routes of Piperocaine (B86926) Hydrochloride

Piperocaine, a local anesthetic developed in the 1920s, has a synthesis history rooted in the structural modifications of cocaine. wikipedia.orgquimicaorganica.org The primary and historically significant method for synthesizing Piperocaine hydrochloride involves the alkylation of 3-chloropropyl benzoate (B1203000) with 2-methylpiperidine (B94953) (also known as pipicoline). wikipedia.org This reaction is typically carried out using a suitable solvent and a base to facilitate the nucleophilic substitution, where the secondary amine of 2-methylpiperidine displaces the chloride from 3-chloropropyl benzoate.

A retrosynthetic analysis of Piperocaine reveals that the molecule can be disconnected at the ester bond, yielding benzoyl chloride and an amino alcohol. quimicaorganica.org However, the more common synthetic approach involves the aforementioned alkylation. wikipedia.org Industrial production methods have focused on optimizing these reaction conditions to achieve high yields and purity of the final product.

Contemporary approaches to the synthesis of Piperocaine and its analogs continue to utilize fundamental organic chemistry principles, including the formation of ester linkages and alkylation of amines. The core structure, featuring a piperidine (B6355638) ring, a propyl chain, and a benzoate group, allows for various synthetic manipulations to explore structure-activity relationships.

Development of Novel Synthetic Approaches for Analogues

The development of novel synthetic approaches for Piperocaine analogues has been driven by the desire to enhance anesthetic potency, duration of action, and to investigate the pharmacological effects of structural modifications.

Alkylation and Esterification Strategies

Alkylation and esterification remain central to the synthesis of Piperocaine analogues. researchgate.net In one approach, the synthesis of analogues involves the reaction of a substituted benzoyl chloride with an appropriate amino alcohol. quimicaorganica.org For instance, fluorinated analogues of Kazcaine, a related local anesthetic, were synthesized by reacting m- or o-fluorobenzoyl chloride with 1-(2-ethoxyethyl-4-ethynylpiperidin-4-ol). nih.gov This highlights the use of esterification to introduce different substituents on the aromatic ring.

Alkylation strategies are employed to modify the piperidine nitrogen. The classic synthesis of Piperocaine itself is a prime example of N-alkylation. wikipedia.org Modern variations can involve more complex alkylating agents to introduce different functionalities, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Multi-Step Synthesis Pathways

The synthesis of more complex Piperocaine analogues often necessitates multi-step pathways. These pathways allow for the systematic construction of the target molecule, introducing desired functional groups at specific positions. For example, the synthesis of some local anesthetics involves the initial preparation of a substituted amino alcohol, which is then esterified with a substituted benzoic acid or its derivative. quimicaorganica.org

A general strategy for creating analogues can be seen in the synthesis of other local anesthetics like benzocaine, which involves a multi-step process including nitration, oxidation, reduction, and finally esterification. athabascau.ca While not directly for Piperocaine, this illustrates the multi-step logic applied in the field. The synthesis of piperidine derivatives, in general, can involve various multi-stage methods, which are often more common than multi-component reactions. mdpi.com These pathways offer precise control over the final molecular architecture, which is crucial for structure-activity relationship studies. nih.gov

Design and Synthesis of Piperidine-Containing Local Anesthetic Derivatives

The piperidine ring is a key structural feature in many local anesthetics, including Piperocaine, bupivacaine (B1668057), and ropivacaine (B1680718). nih.gov The design and synthesis of new piperidine-containing derivatives are a significant area of research aimed at developing improved local anesthetics. nih.govmdpi.comacs.org

The synthesis of these derivatives often involves the construction of a substituted piperidine core, followed by the attachment of an aromatic moiety through an ester or amide linkage. The piperidine ring itself can be synthesized through various methods, including the hydrogenation of substituted pyridines or intramolecular cyclization reactions. mdpi.com

Researchers have explored the synthesis of a wide range of piperidine derivatives with potential local anesthetic activity. acs.org For example, the synthesis of 2,6-disubstituted piperidines has been achieved with high stereoselectivity, which is important as the stereochemistry of the molecule can significantly impact its biological activity. researchgate.net The synthesis of piperidin-4-one derivatives, which can serve as versatile intermediates, is often accomplished through Mannich condensation reactions. chemrevlett.com These synthetic efforts are guided by the goal of understanding how modifications to the piperidine ring and its substituents affect the anesthetic properties of the molecule. nih.gov

Polymorphism in Piperocaine Hydrochloride: Synthesis and Characterization of Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physicochemical properties, including solubility and stability. google.comgoogle.comgoogle.comnih.gov While specific studies on the polymorphism of Piperocaine hydrochloride are not extensively detailed in the provided search results, the principles of polymorphic control are relevant.

The synthesis and characterization of different crystalline forms of hydrochloride salts of other piperidine-containing compounds, such as fexofenadine (B15129) hydrochloride and proparacaine (B1679620) hydrochloride, have been investigated. google.comgoogle.comgoogle.com These studies demonstrate that the choice of solvent, temperature, and cooling rate during crystallization can lead to the formation of different polymorphs. google.com For example, different polymorphic forms of proparacaine hydrochloride were obtained by using different solvent systems and temperatures. google.com

Characterization of these crystalline forms is typically carried out using techniques such as X-ray powder diffraction (XRPD), which provides a unique fingerprint for each polymorph, and differential scanning calorimetry (DSC), which measures the thermal properties of the different forms. google.comgoogle.comgoogle.com The control of polymorphism is essential to ensure the consistent quality and performance of the final drug product. Although not explicitly documented for Piperocaine hydrochloride in the provided results, it is a standard practice in modern pharmaceutical chemistry.

Preclinical Pharmacological Investigations of Piperocaine Hydrochloride in Experimental Models

In Vitro Electrophysiological Studies of Nerve Conduction

In vitro electrophysiological studies are fundamental in characterizing the direct effects of a local anesthetic on nerve fibers and their constituent ion channels. For piperocaine (B86926) hydrochloride, these investigations have centered on its ability to block nerve impulse propagation in isolated nerve preparations and its specific interactions with ion channels as revealed by patch-clamp analysis.

Effects on Isolated Nerve Preparations

The frog sciatic nerve preparation is a classic and robust model for studying the effects of local anesthetics on compound action potentials (CAPs). nih.govresearchgate.netiworx.com In this experimental setup, the isolated nerve is stimulated, and the resultant CAP, which represents the summed electrical activity of all the axons in the nerve, is recorded. The application of local anesthetics to the nerve leads to a concentration-dependent and reversible reduction in the CAP amplitude, providing a direct measure of nerve conduction blockade. nih.govresearchgate.net

Table 1: Illustrative Data on the Effect of a Local Anesthetic on Compound Action Potential (CAP) Amplitude in Frog Sciatic Nerve

| Concentration (mM) | % Decrease in CAP Amplitude (Mean ± SD) |

| 0.1 | 15 ± 5 |

| 0.5 | 45 ± 8 |

| 1.0 | 80 ± 10 |

| 5.0 | >95 |

Note: This table provides illustrative data based on the expected effects of a local anesthetic. Specific experimental data for piperocaine hydrochloride is needed for a precise representation.

Patch-Clamp Analysis of Ion Channel Currents

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane. nih.govadooq.com This blockade prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. nih.gov Patch-clamp analysis is a powerful technique that allows for the direct measurement of ion channel currents and the characterization of drug-channel interactions. nih.govadooq.com

Studies on various local anesthetics have determined their half-maximal inhibitory concentration (IC50) for sodium channels, which is a measure of their potency. For instance, some local anesthetics exhibit IC50 values in the micromolar range for blocking neuronal sodium channels. nih.gov While specific IC50 values for piperocaine hydrochloride on different subtypes of voltage-gated sodium channels are not prominently reported in recent literature, it is established that as an ester-type local anesthetic, its primary molecular target is the sodium channel protein. nih.gov

Table 2: Illustrative IC50 Values of Local Anesthetics for Voltage-Gated Sodium Channel Blockade

| Compound | IC50 (µM) for NaV1.x Channels |

| Lidocaine (B1675312) | ~200 |

| Tetracaine | ~20 |

| Piperocaine Hydrochloride | Data Not Available |

Note: This table includes representative data for other local anesthetics to provide context. Further research is required to determine the specific IC50 of piperocaine hydrochloride.

In Vivo Animal Models for Local Anesthetic Activity Assessment

In vivo animal models are crucial for evaluating the clinical potential of a local anesthetic by assessing its efficacy in producing anesthesia in a living organism. These models simulate different clinical applications of local anesthesia, including infiltration, conduction (nerve block), and surface (topical) anesthesia.

Infiltration Anesthesia Models

Infiltration anesthesia involves the injection of a local anesthetic directly into the tissues to be anesthetized. The guinea pig intradermal wheal test is a standard model for assessing infiltration anesthesia. nih.govresearchgate.net In this model, the local anesthetic is injected intradermally, creating a wheal. The anesthetic effect is then evaluated by testing the response to a noxious stimulus, such as a pinprick, within the wheal. The duration of anesthesia is determined by the time it takes for the animal to regain its normal reflex response. nih.gov

Table 3: Illustrative Data from Guinea Pig Intradermal Wheal Test

| Anesthetic Agent (Concentration) | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) |

| Lidocaine (1%) | 2-5 | 60-90 |

| Bupivacaine (B1668057) (0.25%) | 5-10 | 180-240 |

| Piperocaine Hydrochloride | Data Not Available | Data Not Available |

Note: This table provides illustrative data for other common local anesthetics. Specific experimental data for piperocaine hydrochloride is needed.

Conduction Anesthesia Models

Conduction anesthesia, or nerve block, is achieved by injecting a local anesthetic in the vicinity of a specific nerve trunk, blocking nerve conduction to a larger area. The rat sciatic nerve block model is a widely used preclinical model for this purpose. nih.govveteriankey.com In this model, the anesthetic is injected near the sciatic nerve, and the resulting motor and sensory block in the hind paw is assessed. The duration of the block is a primary endpoint. nih.gov

Although piperocaine hydrochloride has been used for nerve blocks, specific quantitative data from rat sciatic nerve block studies are not prominently documented in recent scientific publications. The efficacy in this model would be determined by the onset, duration, and depth of the sensory and motor blockade produced.

Table 4: Illustrative Data from Rat Sciatic Nerve Block Model

| Anesthetic Agent (Concentration) | Duration of Motor Block (hours) | Duration of Sensory Block (hours) |

| Lidocaine (2%) | 1-2 | 2-3 |

| Ropivacaine (B1680718) (0.5%) | 4-6 | 6-8 |

| Piperocaine Hydrochloride | Data Not Available | Data Not Available |

Note: This table provides illustrative data for other local anesthetics. Specific experimental data for piperocaine hydrochloride is needed.

Surface Anesthesia Models

Surface anesthesia involves the application of a local anesthetic to mucous membranes or the skin to block nerve endings. The rabbit corneal reflex test is a classic model for evaluating surface anesthetic activity. ijpsr.infonih.gov In this test, a drop of the anesthetic solution is instilled into the rabbit's eye, and the loss of the corneal reflex (the blink reflex upon touching the cornea with a fine filament) is used to determine the onset and duration of anesthesia. ijpsr.info

Table 5: Illustrative Data from Rabbit Corneal Reflex Test

| Anesthetic Agent (Concentration) | Onset of Anesthesia (seconds) | Duration of Anesthesia (minutes) |

| Proparacaine (B1679620) (0.5%) | 15-30 | 10-15 |

| Tetracaine (0.5%) | 30-60 | 15-20 |

| Piperocaine Hydrochloride | Data Not Available | Data Not Available |

Note: This table provides illustrative data for other topical anesthetics. Specific experimental data for piperocaine hydrochloride is needed.

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Comparative Metabolic Hydrolysis by Cholinesterases

Piperocaine, an ester-type local anesthetic, undergoes hydrolysis by serum cholinesterase. veteriankey.com Studies have shown that human serum cholinesterase hydrolyzes piperocaine at a significantly faster rate than procaine (B135), approximately 400 times faster. scispace.com However, procaine demonstrates a 220-fold higher affinity for the enzyme. In comparison, tetracaine, another ester anesthetic, is hydrolyzed more slowly than piperocaine. The hydrolysis of ester-linked local anesthetics is a key factor in their clearance from the body. veteriankey.com This metabolic process is primarily carried out by plasma cholinesterase, also known as butyrylcholinesterase or pseudocholinesterase. veteriankey.com The byproducts of this hydrolysis for many local anesthetics, such as procaine, are generally pharmacologically inactive. veteriankey.com

Table 1: Comparative Hydrolysis of Ester-Type Local Anesthetics by Human Serum Cholinesterase

| Compound | Relative Hydrolysis Rate (Compared to Procaine) | Enzyme Affinity (Compared to Piperocaine) |

| Piperocaine | ~400 times faster | Lower |

| Procaine | Baseline | Higher (220-fold) |

| Tetracaine | Slower than piperocaine | High |

Characterization of Anesthetic Onset and Duration in Animal Studies

The onset and duration of the anesthetic effects of piperocaine hydrochloride have been evaluated in various animal models. In studies on horses, the topical application of several local anesthetics, including proparacaine (a structurally similar compound), resulted in a rapid onset of corneal anesthesia, typically within five minutes. avma.org The duration of action, however, varies between different anesthetics. For instance, in horses, the anesthetic effect of proparacaine persisted for about 35 minutes. avma.org In other animal models, such as rabbits, a single application of 0.5% proparacaine produced anesthesia lasting for approximately 60 minutes. nih.gov

The efficacy and duration of local anesthetics are critical parameters in preclinical evaluations. For example, studies in horses have compared the corneal sensitivity following the application of various agents, demonstrating differences in both the maximal effect and the duration of anesthesia. avma.org Similarly, research in rats has explored the corneal anesthetic effects of different compounds, providing insights into their potential clinical utility. nih.gov The use of aesthesiometers, such as the Cochet-Bonnet aesthesiometer, allows for quantitative measurement of corneal sensitivity and the duration of the anesthetic block in animals like horses, dogs, and cats. avma.orgavma.org

Table 2: Onset and Duration of Action of Topical Anesthetics in Animal Models

| Anesthetic Agent | Animal Model | Onset of Action | Duration of Action |

| Proparacaine | Horses | < 5 minutes | ~35 minutes |

| Proparacaine | Rabbits | Within 60 seconds | ~60 minutes |

| Proparacaine | Dogs | < 5 minutes | 25-45 minutes |

| Proparacaine | Cats | < 5 minutes | ~5 minutes |

Neuropharmacological Applications in Animal Models beyond Anesthesia

Use as a Tool for Neural Transmission Research

Piperocaine hydrochloride's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and conduction of nerve impulses, which is the basis for its anesthetic effect. This property also makes it a valuable tool in neuropharmacological research to study the processes of neural transmission. By selectively blocking sodium channels, researchers can investigate the role of these channels in various physiological and pathological processes within the nervous system. researchgate.net Furthermore, some research indicates that piperocaine may also partially inhibit dopamine (B1211576) receptors, suggesting a broader interaction with neurotransmitter systems that could be explored in research settings.

Investigation of Potential Non-Anesthetic Pharmacological Effects (e.g., antiarrhythmic, antiepileptic activities in animal models)

Beyond its use as a local anesthetic, piperocaine and related piperidine (B6355638) derivatives have been investigated for other pharmacological activities in animal models.

Antiarrhythmic Activity: The blockade of sodium channels, the primary mechanism of local anesthetics, is also a mechanism of action for some antiarrhythmic drugs. nih.gov Lidocaine, another local anesthetic, is used as a Class Ib antiarrhythmic agent. veteriankey.com Studies on other piperidine derivatives have shown promising antiarrhythmic effects in animal models, such as the aconitine-induced arrhythmia model in rats. nih.gov For example, a novel piperidine derivative, LAS-294, demonstrated a significant preventive antiarrhythmic effect in 90% of the animals tested. nih.gov The antiarrhythmic potential of these compounds is often linked to their ability to bind to and modulate cardiac sodium channels (Nav1.5). nih.gov

Antiepileptic Activity: The role of sodium channel blockers in the management of epilepsy is well-established. preprints.org Given that piperocaine is a sodium channel blocker, its potential as an anticonvulsant has been a subject of interest. Research on other piperidine-containing compounds has shown efficacy in various animal models of epilepsy. google.com For instance, piperine (B192125), a piperidine alkaloid, has demonstrated anticonvulsant effects in mouse models of seizures induced by pentylenetetrazole and maximal electroshock (MES). nih.gov These effects are attributed, at least in part, to the blockade of sodium channels. nih.gov Similarly, proparacaine, a structurally related anesthetic, has been shown to have a robust antiepileptic effect in a pilocarpine-induced epilepsy mouse model. researchgate.net

Table 3: Investigated Non-Anesthetic Pharmacological Activities of Piperidine Derivatives in Animal Models

| Pharmacological Activity | Animal Model | Key Findings |

| Antiarrhythmic | Aconitine-induced arrhythmia in rats | A piperidine derivative (LAS-294) showed a 90% preventive effect against mixed arrhythmia. nih.gov |

| Antiepileptic | Pentylenetetrazole-induced seizures in mice | Piperine, a piperidine alkaloid, delayed the onset of tonic-clonic convulsions. nih.gov |

| Antiepileptic | Maximal Electroshock (MES)-induced seizures in mice | Piperine decreased mortality in the MES model. nih.gov |

| Antiepileptic | Pilocarpine-induced epilepsy in mice | Proparacaine demonstrated a significant antiepileptic effect. researchgate.net |

Advanced Analytical and Characterization Methodologies for Piperocaine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and intricate structural details of piperocaine (B86926) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the piperocaine molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. In a study of local anesthetics, ¹H MAS NMR spectroscopy was used to investigate the interaction of drugs like procaine (B135) hydrochloride with lipid bilayers, providing insights into their membrane localization and orientation. sigmaaldrich.com This technique can differentiate between the various protons and carbons in the piperocaine hydrochloride structure, including the benzoate (B1203000) group, the propyl chain, and the 2-methylpiperidine (B94953) ring. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively, offering unambiguous structural confirmation. While specific NMR data for piperocaine hydrochloride is not extensively detailed in the provided results, the principles of NMR analysis are well-established for similar compounds. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in piperocaine hydrochloride. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For piperocaine hydrochloride, key absorptions would be expected for the ester carbonyl (C=O) group, aromatic C-H bonds of the benzoate ring, and C-N stretching of the piperidine (B6355638) ring. The hydrochloride salt form would also exhibit characteristic N-H stretching vibrations. researchgate.net A known IR spectrum for piperocaine hydrochloride, obtained using a KBr wafer technique, is available in spectral databases. nih.gov This data serves as a reference for identity confirmation.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating piperocaine hydrochloride from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceuticals, including piperocaine hydrochloride. A validated HPLC method allows for the accurate and precise determination of the compound's purity and the quantification of any impurities. The development of an HPLC method involves optimizing several parameters, including the choice of a suitable stationary phase (e.g., a C18 column), the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (typically in the UV region). nih.govnih.govsrce.hr Method validation, a critical step, ensures the method is specific, linear, accurate, precise, and robust. nih.govnih.govresearchgate.net This process involves assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netnih.gov While a specific validated HPLC method for piperocaine hydrochloride is not detailed in the search results, the principles of developing and validating such methods for similar local anesthetics and piperidine-containing compounds are well-documented. nih.govnih.govresearchgate.netnih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Compound

| Parameter | Condition |

| Column | LiChrospher 100 CN, 250×4 mm (10 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2.8) (3:7, V/V) with 0.08 g/l potassium chloride |

| Flow Rate | 1.5 ml/min |

| Column Temperature | 30°C |

| Detection | Spectrophotometric at 210 nm |

| Internal Standard | Procaine hydrochloride |

| Data derived from a study on fentanyl citrate (B86180) and bupivacaine (B1668057) hydrochloride and is for illustrative purposes. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This technique is invaluable for the definitive identification of piperocaine hydrochloride and the characterization of trace-level impurities. After separation by LC, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound. LC-MS/MS is widely used for the analysis of drugs in various matrices and can be applied to confirm the presence of piperocaine and identify its metabolites or degradation products. nih.govsciex.com

Thermal Analysis for Material Characterization

Thermal analysis techniques are pivotal in the physicochemical characterization of pharmaceutical compounds, providing critical insights into their thermal properties and behavior. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a compound like Piperocaine hydrochloride, thermal analysis can elucidate its melting point, purity, polymorphism, and stability.

Differential Scanning Calorimetry (DSC) for Polymorph Distinction

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions of a material. nih.govnih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique is particularly valuable in the pharmaceutical industry for identifying and distinguishing between different polymorphic forms of a drug substance. mdpi.com Polymorphs are different crystalline structures of the same compound, which can exhibit different physical properties, including solubility, melting point, and stability.

The principle behind DSC's ability to distinguish polymorphs lies in the fact that different crystalline forms will have distinct melting points and enthalpies of fusion. A DSC thermogram plots heat flow against temperature. For a crystalline solid, a sharp endothermic peak is observed at its melting point. nih.govresearchgate.net If Piperocaine hydrochloride exists in multiple polymorphic forms, each form would likely display a unique melting endotherm at a specific temperature and with a characteristic enthalpy of fusion.

For instance, a hypothetical study on two polymorphs of Piperocaine hydrochloride (Form A and Form B) would yield different DSC thermograms.

Hypothetical DSC Data for Piperocaine Hydrochloride Polymorphs

| Polymorph | Melting Point (Tonset) | Enthalpy of Fusion (ΔHfus) |

|---|---|---|

| Form A | 150 °C | 100 J/g |

| Form B | 155 °C | 115 J/g |

In addition to melting point differences, DSC can also detect solid-solid transitions, where one polymorph converts to another upon heating. This would appear as an exothermic or endothermic event on the DSC curve prior to the final melting. The absence of specific DSC studies on Piperocaine hydrochloride in the public domain limits a direct report of its polymorphic behavior. However, studies on analogous local anesthetics like procaine have demonstrated the utility of DSC in determining its melting point and thermal decomposition. nih.gov For procaine, a sharp endothermic peak corresponding to its melting was observed around 155.8°C. nih.gov This type of analysis would be directly applicable to characterizing Piperocaine hydrochloride polymorphs.

Application of Certified Reference Materials in Research and Quality Control

Certified Reference Materials (CRMs) are "gold standard" materials or substances that are homogenous and stable with reference to specified properties, which have been established to be fit for their intended use in measurement or in examination of nominal properties. sigmaaldrich.com In the pharmaceutical industry, CRMs are indispensable tools for ensuring the quality, safety, and efficacy of drug products. sigmaaldrich.comcerilliant.com They are used for a variety of purposes, including the calibration of analytical instruments, validation of analytical methods, and as quality control samples to ensure the accuracy and reliability of test results.

The use of a Piperocaine hydrochloride CRM would be crucial in several analytical applications. For example, in quantitative analysis by High-Performance Liquid Chromatography (HPLC), a CRM of known purity would be used to create a calibration curve to determine the concentration of Piperocaine hydrochloride in a finished product. It would also be used to verify the performance of the analytical method over time.

CRMs are produced and certified under stringent guidelines, such as those outlined in ISO 17034 and ISO/IEC 17025, which ensures their accuracy and traceability to a national or international standard. sigmaaldrich.com While a specific CRM for Piperocaine hydrochloride is not readily found in public catalogs, CRMs for other local anesthetics, such as Proparacaine (B1679620) Hydrochloride, are available. sigmaaldrich.com These are qualified as Certified Reference Materials and are suitable for use in pharma release testing and method development. sigmaaldrich.com

The application of a CRM in the quality control of Piperocaine hydrochloride would involve its use as a benchmark against which production batches are tested. This ensures that each batch meets the required specifications for identity, purity, and strength.

Applications of a Hypothetical Piperocaine Hydrochloride CRM

| Application Area | Purpose |

|---|---|

| Method Validation | To establish the accuracy, precision, and linearity of analytical methods. |

| Instrument Calibration | To calibrate instruments such as HPLC and UV-Vis spectrophotometers. |

| Quality Control | To serve as a control sample in routine testing of raw materials and finished products. |

| Identity Confirmation | To confirm the identity of Piperocaine hydrochloride in a sample by comparing its analytical characteristics (e.g., retention time, spectral data) to that of the CRM. |

The availability and proper use of a Piperocaine hydrochloride CRM would be a fundamental component of a robust quality management system for any pharmaceutical product containing this active ingredient.

Comparative Academic Investigations of Piperocaine Hydrochloride with Other Local Anesthetics

Comparative Analysis of Mechanistic Profiles with Ester-Type Anesthetics

Piperocaine (B86926) hydrochloride is classified as an ester-type local anesthetic. Its primary mechanism of action, like other local anesthetics, is the blockade of voltage-gated sodium channels on the neuronal cell membrane. ontosight.ai By inhibiting the influx of sodium ions, Piperocaine prevents the generation and propagation of action potentials, which interrupts the transmission of nerve impulses and results in a temporary loss of sensation. ontosight.aipatsnap.compatsnap.com The anesthetic molecule must be in its ionized, positively charged form to effectively block the sodium pore from the internal side of the neuronal membrane. entokey.com

While the core mechanism of sodium channel blockade is common among ester anesthetics like procaine (B135) and tetracaine, Piperocaine exhibits some distinct properties. drugbank.com Research indicates that Piperocaine can also partially inhibit dopamine (B1211576) reuptake, a feature not as prominently associated with other traditional ester anesthetics. slideshare.net Furthermore, it is known to modulate the acetylcholine (B1216132) receptor-ion channel complex. In contrast, procaine also shows antagonist activity at NMDA receptors and serotonin (B10506) receptor-ion channel complexes. drugbank.com The fundamental action for all these agents remains reversible, with the anesthetic effect dependent on the drug's concentration and the specific characteristics of the nerve fibers involved. ontosight.aiannualreviews.org

Comparative Preclinical Pharmacological Activity in Animal Models

Preclinical studies in animal models are essential for determining the efficacy, potency, and duration of action of local anesthetics. ijrpc.com While specific comparative data for Piperocaine in animal models is not extensively detailed in the provided research, its general pharmacological profile can be contextualized. In clinical settings, research comparing Piperocaine to other anesthetics has shown that while it may be less potent than the amide-type anesthetic bupivacaine (B1668057), its rapid onset of action is a significant advantage. This quick onset, typically within 2-5 minutes, makes it suitable for procedures where rapid anesthesia is required. ontosight.ai

Animal models, such as rodents, are commonly used to evaluate the effects of local anesthetics. nih.govmdpi.com For instance, the pylorus ligation (Shay) rat model is used to screen drugs for anti-secretory activity, and rabbit models are used for bioassays of other substances. miperknlapindia.ac.in The anesthetic and analgesic effects for procedures in mice, such as retro-orbital injections, may involve the application of a topical anesthetic like 0.5% proparacaine (B1679620) hydrochloride to provide analgesia. nih.gov The pharmacokinetic properties of local anesthetics, such as lidocaine (B1675312), have been shown to differ in neonatal lambs compared to adult sheep, highlighting that age and metabolic rate are critical factors in animal studies. mdpi.comveteriankey.com These models help establish a drug's basic properties before human trials, though species differences in physiology and metabolism must be considered. ijrpc.comrroij.com

Comparison of Metabolic Properties and Enzyme Hydrolysis Rates

A key differentiator among ester-type local anesthetics is their rate of metabolism, which is primarily carried out by plasma cholinesterase (also known as pseudocholinesterase) through hydrolysis. drugbank.comveteriankey.com Piperocaine is notable for its exceptionally rapid rate of hydrolysis.

Studies have shown that human serum cholinesterase hydrolyzes Piperocaine approximately 400 times faster than it hydrolyzes procaine. This rapid breakdown contributes to its relatively short duration of action and affects its systemic toxicity profile. Conversely, procaine has a 220-fold higher affinity for the enzyme, meaning it binds more readily but is metabolized much more slowly. Tetracaine, another potent ester anesthetic, is hydrolyzed more slowly than Piperocaine. The rate of hydrolysis for ester-linked anesthetics like chloroprocaine (B85988) is also known to be very rapid. veteriankey.com This metabolic process is crucial as it dictates the duration of the anesthetic effect and the potential for systemic accumulation. annualreviews.org

Table 1: Comparative Hydrolysis Rates and Enzyme Affinity of Ester Anesthetics

| Compound | Relative Hydrolysis Rate | Relative Enzyme Affinity (Kᵢ) |

| Piperocaine | ~400x faster than Procaine | Lower than Procaine |

| Procaine | Standard (1x) | 220-fold higher than Piperocaine |

| Tetracaine | Slower than Piperocaine | Similar to Physostigmine |

Cross-Compound Structure-Activity Relationship Comparisons

The pharmacological properties of local anesthetics are intrinsically linked to their molecular structure, which typically consists of a lipophilic (aromatic) group, an intermediate chain (ester or amide), and a hydrophilic (amine) group. entokey.comveteriankey.com

Piperocaine’s structure includes a benzoate (B1203000) ester and a piperidine (B6355638) ring, which contributes to its classification as an ester-type anesthetic and its moderate lipophilicity. vulcanchem.com Structure-activity relationship (SAR) analyses reveal several general principles. For many local anesthetics, increasing the molecular weight by adding alkyl groups to the amine or lengthening the intermediate chain can increase both anesthetic activity and toxicity. entokey.comannualreviews.org More potent agents are often more lipophilic, which also correlates with a higher degree of protein binding. aneskey.com

In comparison to Piperocaine, other anesthetics show how structural variations impact function. Amide-type anesthetics like lidocaine are generally more stable and have a longer duration of action than ester types. entokey.com The difference in the intermediate chain (amide vs. ester) is a primary determinant of their metabolic pathway, with amides being metabolized in the liver rather than by plasma esterases. veteriankey.com Procaine, which also has an ester linkage, possesses a feeble topical effect compared to cocaine, which is used as the standard for surface anesthesia comparisons. annualreviews.org The presence of the piperidine ring in Piperocaine's structure is a key feature, and modifications of piperidine derivatives have been a subject of research to develop new molecules with enhanced anesthetic properties. nih.gov

Emerging Research Directions and Future Scientific Perspectives

Development of Novel Formulations and Advanced Drug Delivery Systems for Local Anesthetics

The transient nature of traditional local anesthetic formulations presents a clinical challenge for managing prolonged pain. bmj.comnih.gov To address this, researchers are actively developing advanced drug delivery systems designed to provide sustained and targeted release of anesthetic agents. mdpi.comnih.gov While much of this research has centered on widely used amide-type local anesthetics, the principles and technologies are applicable to ester-type anesthetics like piperocaine (B86926) hydrochloride. d-nb.infodovepress.com

Extended-Release Systems

The primary goal of extended-release systems is to prolong the analgesic effect of a single administration, thereby reducing the need for repeated injections or continuous infusions. nih.govijnrd.org Various nano-structured carriers, such as liposomes and polymer-based systems, have shown considerable promise in achieving this. d-nb.inforesearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and hydrophobic drugs. tandfonline.com Liposomal formulations can provide a sustained release of the encapsulated local anesthetic over an extended period. d-nb.infotandfonline.com For instance, a liposomal formulation of bupivacaine (B1668057), an amide local anesthetic, has been successful in providing pain relief for up to 72 hours. nih.govd-nb.info Research into liposomal encapsulation of ester-type local anesthetics is also underway, which could be a promising avenue for developing long-acting piperocaine hydrochloride formulations. dovepress.com One study on the ester local anesthetic proparacaine (B1679620) demonstrated that a liposomal hydrogel formulation could provide sustained release and long-lasting therapeutic effects. researchgate.net

Polymeric Nanoparticles and Microspheres: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are extensively studied for creating nanoparticles and microspheres that can encapsulate local anesthetics. nih.govsemanticscholar.org These particles can be engineered to release the drug over a desired period, from hours to days. nih.gov For example, proparacaine-loaded PLGA particles have been shown to significantly increase both the anesthetic effect and duration compared to an aqueous solution of the drug. nih.gov Similarly, nanocapsules made from polymers like polylactic acid (PLA) have demonstrated a slower release rate and prolonged analgesic effect for the ester local anesthetic benzocaine. nih.gov These findings suggest a strong potential for developing similar extended-release systems for piperocaine hydrochloride.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and be loaded with drugs. mdpi.com They can form a depot at the injection site, providing sustained, localized drug release. mdpi.com Thermoresponsive hydrogels, which transition from a liquid to a gel at body temperature, are particularly promising for in situ depot formation. mdpi.com Preclinical studies with various local anesthetics, including ropivacaine (B1680718) and lidocaine (B1675312), have shown that hydrogel-based systems can extend analgesia and reduce systemic exposure. mdpi.com A study involving a thermosensitive chitosan-based hydrogel containing liposomal proparacaine hydrochloride demonstrated immediate and long-lasting therapeutic effects. researchgate.net

The table below summarizes various extended-release systems being explored for local anesthetics, which could be adapted for piperocaine hydrochloride.

| Delivery System | Local Anesthetic Example(s) | Key Findings | Potential for Piperocaine HCl |

| Liposomes | Bupivacaine, Proparacaine | Prolonged analgesia up to 72 hours. nih.govd-nb.info Sustained release from hydrogel formulation. researchgate.net | High potential for developing long-acting formulations. |

| Polymeric Nanoparticles (PLGA) | Proparacaine | 1.6-fold increase in anesthetic effect and 2-fold increase in duration. nih.gov | High potential for controlled and extended release. |

| Polymeric Nanocapsules (PLA) | Benzocaine | Slower release rate and prolonged analgesic effect. nih.gov | High potential for sustained local anesthesia. |

| Hydrogels | Ropivacaine, Lidocaine, Proparacaine | Extended analgesia, reduced systemic exposure, in situ depot formation. mdpi.comresearchgate.net | High potential for localized and sustained delivery. |

Targeted Delivery Approaches

Targeted delivery aims to concentrate the local anesthetic at the desired site of action, enhancing efficacy while minimizing systemic exposure and potential toxicity. semanticscholar.orgnih.gov

Nanoparticle-Based Targeting: Nanoparticles can be functionalized with targeting ligands that bind to specific receptors on nerve cells or inflamed tissues, thereby concentrating the anesthetic payload where it is most needed. semanticscholar.org This approach is still in the early stages of research for local anesthetics but holds significant promise for improving the therapeutic index of drugs like piperocaine hydrochloride.

Stimuli-Responsive Systems: Advanced hydrogel systems can be designed to release their drug cargo in response to specific physiological stimuli, such as changes in pH. mdpi.com For example, in inflamed tissues where the pH is lower, a pH-responsive hydrogel could release the local anesthetic at an increased rate, providing more effective pain relief precisely when and where it is needed. nih.gov Given that the effectiveness of local anesthetics can be reduced in acidic environments, formulations that counteract this effect are also being developed. bmj.com For instance, a novel extended-release formulation of bupivacaine includes meloxicam (B1676189) to reduce local inflammation and maintain a more physiological pH, thereby enhancing the anesthetic's efficacy. bmj.com

Magnetic Nanoparticles: An experimental approach involves compounding local anesthetics with magnetic nanoparticles. nih.gov These particles can then be guided to and held at a specific location in the body using an external magnetic field, achieving highly targeted drug delivery. nih.gov

Computational Drug Design and Optimization of Piperocaine Hydrochloride Analogues

Computational methods, including computer-aided drug design (CADD), are becoming increasingly vital in the discovery and optimization of new drug candidates. mdpi.comnih.gov These in silico techniques allow for the rational design of new molecules with improved properties, such as increased potency and reduced toxicity, before they are synthesized in the laboratory. mdpi.com

The chemical structure of local anesthetics, typically consisting of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group, provides a clear framework for structure-activity relationship (SAR) studies. nih.govnih.gov By modifying these components, it is possible to fine-tune the physicochemical properties of the molecule, which in turn influence its anesthetic profile. nih.gov

For piperocaine hydrochloride, which possesses a piperidine (B6355638) ring, computational studies could explore the synthesis and evaluation of new analogues. researchgate.netnih.gov Research on other piperidine derivatives has shown that modifications to this structure can lead to compounds with potent local anesthetic and antiarrhythmic activities. nih.gov For example, the synthesis of fluorinated ethynylpiperidine derivatives has yielded compounds with high biological activity. nih.gov

One approach in computational design is the use of comparative molecular field analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique. A study utilizing CoMFA to investigate the structural and electrostatic features of various sodium channel blockers included piperocaine in its training set, highlighting the utility of such models in designing novel analogues with potentially improved binding affinities to the neuronal sodium channel. nih.gov

Furthermore, the design of hybrid molecules that combine the pharmacophores of different drugs is another promising strategy. nih.gov For instance, novel analogues have been designed by grafting the pharmacophore of the anticonvulsant drug phenytoin (B1677684) onto the structure of the local anesthetic lidocaine, with the aim of creating compounds that bind more potently to the sodium channel. nih.gov Similar computational approaches could be applied to the piperocaine scaffold to design new chemical entities with enhanced therapeutic profiles.

Exploration of Polypharmacology and Novel Therapeutic Applications of Piperocaine Hydrochloride in Preclinical Studies